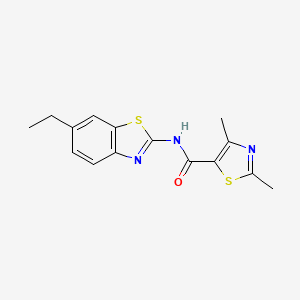

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 2,4-dimethylthiazole carboxamide moiety. Its molecular formula is C₁₅H₁₆N₄OS₂ (molecular weight: 348.44 g/mol). The ethyl group at the 6-position of the benzothiazole and the dimethyl substitution on the thiazole ring distinguish it from related compounds.

Properties

Molecular Formula |

C15H15N3OS2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C15H15N3OS2/c1-4-10-5-6-11-12(7-10)21-15(17-11)18-14(19)13-8(2)16-9(3)20-13/h5-7H,4H2,1-3H3,(H,17,18,19) |

InChI Key |

SAWLVJIFLBDQQO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C(S3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 6-ethyl-1,3-benzothiazol-2-amine with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Reduced amine derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Bioisosteric Replacements

- Compound 3 (N-(3-pyridylmethyl)-6-ethylbenzothiazole-2-yl-5-nitrofuran-2-carboxamide) and Compound 4 (N-benzyl-5-methoxybenzothiazole-2-yl-5-nitrofuran-2-carboxamide) ():

- These analogs share the N-(1,3-benzothiazol-2-yl)carboxamide backbone but differ in substituents. Compound 3 uses a pyridylmethyl group, while Compound 4 employs a benzyl group. The 6-ethyl (Compound 3) and 5-methoxy (Compound 4) substitutions on the benzothiazole illustrate bioisosteric principles, where ethyl (hydrophobic) and methoxy (polar) groups modulate solubility and target binding.

- Biological Impact : Both compounds inhibit sortase enzymes (IC₅₀: 30–70 µg/mL), but their substituents influence selectivity. Compound 3’s pyridyl group may enhance interactions with polar active sites, whereas Compound 4’s methoxy group could improve metabolic stability .

Halogenated Derivatives

Thiazole Carboxamide Derivatives in Therapeutics

Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide) ():

- A clinically approved tyrosine kinase inhibitor, Dasatinib shares the thiazole carboxamide core but incorporates a pyrimidinylamino group and piperazine moiety. These additions confer specificity for kinase domains, unlike the target compound’s benzothiazole focus.

- Synthesis : Both compounds utilize carboxamide coupling steps, but Dasatinib’s complexity requires multi-stage protection/deprotection strategies .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

*LogP values estimated using fragment-based methods.

- The target compound’s lower molecular weight and moderate lipophilicity suggest favorable membrane permeability compared to bulkier analogs.

Enzyme Inhibition

- However, the absence of a nitro group could diminish electrophilic reactivity, affecting covalent binding .

Antimicrobial Potential

- 5-Nitrofuran Analogs : Exhibit broad-spectrum activity due to nitro group redox cycling, generating cytotoxic radicals. The target compound lacks this moiety, suggesting a distinct mechanism, possibly through hydrophobic interactions .

Biological Activity

N-(6-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and antitumor activities, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C14H16N4OS2

- Molecular Weight: 336.43 g/mol

- XLogP3-AA: 3.5

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 5

These properties indicate the compound's potential for interaction with biological targets due to its moderate lipophilicity and ability to form hydrogen bonds.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds, this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Candida albicans | 20 | 16 µg/mL |

Antitumor Activity

This compound has also been investigated for its antitumor effects. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.

Case Study: Antitumor Efficacy

In a recent study involving human lung cancer cell lines (A549 and HCC827), the compound exhibited an IC50 value of approximately 6.0 µM in 2D culture assays. In contrast, its efficacy was lower in 3D culture systems, suggesting that the tumor microenvironment may influence drug effectiveness.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |

|---|---|---|

| A549 | 6.0 | 20.0 |

| HCC827 | 6.5 | 22.5 |

| MRC-5 (Normal) | >20 | >20 |

The biological activity of this compound is attributed to several mechanisms:

-

Antibacterial Mechanism:

- Inhibition of bacterial cell wall synthesis.

- Disruption of membrane integrity leading to cell lysis.

-

Antitumor Mechanism:

- Induction of apoptosis in cancer cells via activation of caspases.

- Modulation of signaling pathways involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.